molecular formula C18H20N4O4 B14145684 Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate CAS No. 850752-49-7

Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate

Cat. No.: B14145684
CAS No.: 850752-49-7
M. Wt: 356.4 g/mol
InChI Key: CORLURGZSGZLTN-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate is a complex organic compound that features a quinazolinone core linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it into a dihydroquinazolinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various ester-substituted derivatives.

Scientific Research Applications

Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting cell signaling pathways. The pyrazole ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate: Similar structure but with an acetate group instead of a propanoate group.

    Methyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of a quinazolinone core and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

CAS No.

850752-49-7

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate

InChI

InChI=1S/C18H20N4O4/c1-5-25-17(24)13(4)26-22-16(23)14-8-6-7-9-15(14)19-18(22)21-12(3)10-11(2)20-21/h6-10,13H,5H2,1-4H3

InChI Key

CORLURGZSGZLTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)ON1C(=O)C2=CC=CC=C2N=C1N3C(=CC(=N3)C)C

solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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